BenchChemオンラインストアへようこそ!

1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine

N-type calcium channel neuropathic pain calcium channel blocker

1-(1-Benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic piperazine derivative that combines a 1-benzylpiperidine group with a 2,3,4-trimethoxybenzyl moiety. This compound belongs to a class of trimethoxybenzyl piperazines that have demonstrated activity on voltage-gated calcium channels, notably N-type calcium channels, making it a tool for studying neuropathic pain pathways.

Molecular Formula C26H37N3O3
Molecular Weight 439.6 g/mol
Cat. No. B3467453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Molecular FormulaC26H37N3O3
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC)OC
InChIInChI=1S/C26H37N3O3/c1-30-24-10-9-22(25(31-2)26(24)32-3)20-28-15-17-29(18-16-28)23-11-13-27(14-12-23)19-21-7-5-4-6-8-21/h4-10,23H,11-20H2,1-3H3
InChIKeyONIGSJFBMMCFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Selecting 1-(1-Benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine for Calcium Channel Research


1-(1-Benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic piperazine derivative that combines a 1-benzylpiperidine group with a 2,3,4-trimethoxybenzyl moiety . This compound belongs to a class of trimethoxybenzyl piperazines that have demonstrated activity on voltage-gated calcium channels, notably N-type calcium channels, making it a tool for studying neuropathic pain pathways [1]. Its structural elements are shared with clinical candidates like lomerizine (KB-2796), but its unique substitution pattern and linker region offer a distinct pharmacological profile for researchers seeking to probe calcium channel subtype selectivity.

Why Generic Substitution of 1-(1-Benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine is Not Advisable


In-class compounds like 1-(2,3,4-trimethoxybenzyl)piperazine or lomerizine cannot be interchanged with the target compound because of documented structural determinants of selectivity against the hERG potassium channel [1]. SAR studies on trimethoxybenzyl piperazines have shown that small changes to the N-substituent on the piperazine ring can alter hERG selectivity by over 100-fold, as seen with compound 16's ~120-fold selectivity window compared to its less selective precursor NP078585 [1]. The target compound's 1-benzylpiperidine linker is a critical structural variable absent in these comparators, meaning that potency and off-target liability data from analogs cannot be reliably extrapolated for procurement or experimental design.

Product-Specific Quantitative Evidence Guide for 1-(1-Benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine


N-Type Calcium Channel Blockade Potency Relative to the Core 2,3,4-Trimethoxybenzylpiperazine Scaffold

While direct data for the target compound is not available, its core 2,3,4-trimethoxybenzylpiperazine motif is essential for N-type calcium channel inhibition. The SAR study Pajouhesh et al. quantified that compound 16, an optimized trimethoxybenzyl piperazine, maintains high potency for N-type calcium channel blockade (IC50 not explicitly tabulated in abstract, but described as 'high potency') [1]. The target compound's distinct 1-benzylpiperidine group replaces the diphenylmethyl group of lomerizine and the alkyl chain of NP078585, which are known to modulate selectivity over L-type channels [1]. This structural difference is hypothesized to influence the compound's selectivity fingerprint but requires direct experimental confirmation.

N-type calcium channel neuropathic pain calcium channel blocker

Predicted hERG Selectivity Advantage Over Lomerizine and NP078585

SAR optimization of the trimethoxybenzyl piperazine series has focused on reducing hERG liability. Compound 16 achieved ~120-fold selectivity for N-type over hERG channels, a major improvement over the lead NP078585, which had substantial hERG inhibition [1]. The target compound introduces a 1-benzylpiperidine substituent, a steric and electronic environment distinct from the optimized compound 16 structure. By inference, this new chemotype offers a novel selectivity point that may further separate N-type calcium channel blockade from hERG binding. Direct hERG IC50 data for the target compound are necessary to confirm this advantage.

hERG channel cardiac safety selectivity

Comparison of L-Type Calcium Channel Selectivity Profile Versus Lomerizine

Lomerizine (KB-2796), a 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, is a known L- and T-type calcium channel blocker used for migraine [1]. The target compound differs by replacing the bis(4-fluorophenyl)methyl group with a 1-benzylpiperidine. SAR by Pajouhesh et al. showed that compound 16 has ~3600-fold selectivity for N-type over L-type channels, a profile advantageous for dissecting N-type-specific pain pathways without vascular side effects [2]. The target compound's altered N-substituent may yield an even higher L-type selectivity window, though this remains to be experimentally determined. This makes it a valuable comparator for lomerizine in mechanistic studies.

L-type calcium channel vascular selectivity off-target activity

In Vivo Antihyperalgesic Activity Benchmark Against Compound 16

Compound 16, a close structural analog, demonstrated significant anti-hyperalgesic activity in the spinal nerve ligation model of neuropathic pain and was efficacious in the rat formalin model of inflammatory pain [1]. The target compound, by substituting the N-alkyl chain of compound 16 with a 1-benzylpiperidine group, may alter pharmacokinetic properties such as brain penetration or metabolic stability, which are critical for in vivo efficacy. Direct comparative in vivo data between the target compound and compound 16 are not publicly available, but the target compound represents a logical next-step tool for probing the PK/PD relationship of this chemotype in pain models.

neuropathic pain model spinal nerve ligation formalin test

Best Application Scenarios for 1-(1-Benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine in Research and Industry


Tool Compound for N-Type Calcium Channel Selectivity Profiling

This compound is ideally suited for research groups studying N-type calcium channel pharmacology who require a tool with a novel selectivity fingerprint. The 1-benzylpiperidine moiety offers a structural departure from the well-characterized diphenylmethyl and alkyl analogs, potentially yielding improved hERG and L-type selectivity based on class-level SAR [1]. It can be used in side-by-side electrophysiological comparisons with compound 16 or lomerizine to map the molecular determinants of channel subtype selectivity.

In Vivo Pain Model Probe with Potential for Improved PK

For laboratories conducting spinal nerve ligation or formalin models of pain, this compound provides a new chemotype for evaluating the PK/PD relationship of N-type blockers. Its structural similarity to compound 16, which showed robust in vivo efficacy, supports its use as a tool to investigate how the 1-benzylpiperidine group influences brain exposure, clearance, and duration of action [1]. This can guide medicinal chemistry efforts toward pain therapeutics with optimized drug-like properties.

Comparative Pharmacology Against Lomerizine in Cerebrovascular Research

Lomerizine is used clinically for migraine but has mixed calcium channel activity. The target compound, by virtue of its distinct N-substituent, is predicted to have higher N-type selectivity over L- and T-type channels [2]. Researchers can employ this compound to dissect the contribution of N-type blockade to cerebral blood flow and neuroprotection, without the confound of L-type-mediated vasodilation, in rodent models of stroke or migraine.

Chemical Probe for Profiling hERG Liability in Piperazine Calcium Channel Blockers

Given the critical safety concern of hERG inhibition, this compound serves as a valuable probe in screening cascades. Its structure represents an unexplored region of the trimethoxybenzyl piperazine SAR landscape, which has already yielded compounds with >120-fold hERG selectivity [1]. Procurement for hERG liability assessment can help build predictive models for cardiac safety in this compound class.

Quote Request

Request a Quote for 1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.